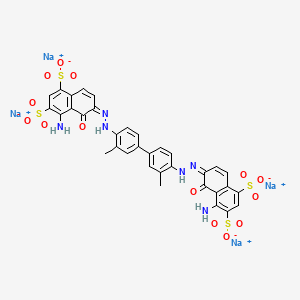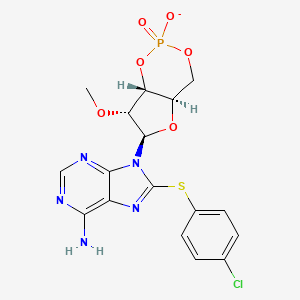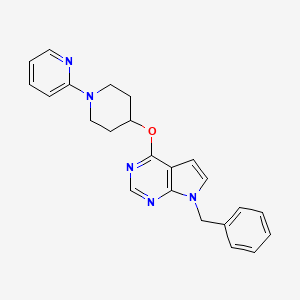![molecular formula C14H22Cl2N5O12P3S B10771480 [[[[(2R,3S,4R,5R)-5-[6-amino-2-(2,2,3,3,3-pentatritiopropylsulfanyl)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]-dichloromethyl]phosphonic acid](/img/structure/B10771480.png)
[[[[(2R,3S,4R,5R)-5-[6-amino-2-(2,2,3,3,3-pentatritiopropylsulfanyl)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]-dichloromethyl]phosphonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3H]PSB-0413 is a selective antagonist radioligand for the P2Y12 receptor, which is a G protein-coupled receptor involved in platelet aggregation. This compound is used in radioligand binding studies to quantify P2Y12 receptors and to identify patients with P2Y12 deficiencies .
Méthodes De Préparation
The synthesis of [3H]PSB-0413 involves the catalytic hydrogenation of its propargyl precursor. The specific radioactivity achieved is 74 Ci/mmol . The synthetic route includes the following steps:
- Preparation of the propargyl precursor.
- Catalytic hydrogenation to introduce the tritium label.
- Purification of the final product.
The reaction conditions typically involve the use of a hydrogenation catalyst such as palladium on carbon, and the reaction is carried out under an atmosphere of hydrogen gas .
Analyse Des Réactions Chimiques
[3H]PSB-0413 primarily undergoes binding reactions with the P2Y12 receptor. It does not undergo significant chemical transformations such as oxidation, reduction, or substitution under physiological conditions. The major product of its interaction is the formation of a stable complex with the P2Y12 receptor .
Applications De Recherche Scientifique
[3H]PSB-0413 is extensively used in scientific research for the following applications:
Mécanisme D'action
[3H]PSB-0413 exerts its effects by selectively binding to the P2Y12 receptor, a G protein-coupled receptor involved in platelet aggregation. The binding of [3H]PSB-0413 to the P2Y12 receptor inhibits the receptor’s interaction with its natural ligand, adenosine diphosphate (ADP), thereby preventing platelet aggregation . This mechanism is crucial for the development of antithrombotic drugs.
Comparaison Avec Des Composés Similaires
Similar compounds to [3H]PSB-0413 include other P2Y12 receptor antagonists such as:
Clopidogrel: A thienopyridine compound used as an antiplatelet drug.
Prasugrel: Another thienopyridine compound with a similar mechanism of action.
Ticagrelor: A nucleoside analogue that acts as a reversible antagonist of the P2Y12 receptor.
Cangrelor: A nucleotide analogue used as an intravenous antiplatelet drug.
[3H]PSB-0413 is unique due to its use as a radioligand for binding studies, allowing for the quantification of P2Y12 receptors and the identification of receptor deficiencies .
Propriétés
Formule moléculaire |
C14H22Cl2N5O12P3S |
|---|---|
Poids moléculaire |
658.3 g/mol |
Nom IUPAC |
[[[[(2R,3S,4R,5R)-5-[6-amino-2-(2,2,3,3,3-pentatritiopropylsulfanyl)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]-dichloromethyl]phosphonic acid |
InChI |
InChI=1S/C14H22Cl2N5O12P3S/c1-2-3-37-13-19-10(17)7-11(20-13)21(5-18-7)12-9(23)8(22)6(32-12)4-31-36(29,30)33-35(27,28)14(15,16)34(24,25)26/h5-6,8-9,12,22-23H,2-4H2,1H3,(H,27,28)(H,29,30)(H2,17,19,20)(H2,24,25,26)/t6-,8-,9-,12-/m1/s1/i1T3,2T2 |
Clé InChI |
ZLIAJZQKKBOFJR-WNJXVAICSA-N |
SMILES isomérique |
[3H]C([3H])([3H])C([3H])([3H])CSC1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(C(P(=O)(O)O)(Cl)Cl)O)O)O)N |
SMILES canonique |
CCCSC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(C(P(=O)(O)O)(Cl)Cl)O)O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Fluoro-2-{3-[(3S,6R)-1-(4-fluorobenzoyl)-6-methylpiperidin-3-yl]-1,2,4-oxadiazol-5-yl}pyridine](/img/structure/B10771398.png)

![2-[[2-(4-hydroxy-3-iodanylphenyl)ethylamino]methyl]-3,4-dihydro-2H-naphthalen-1-one](/img/structure/B10771412.png)
![[3H]eletriptan](/img/structure/B10771413.png)

![(13S,17S)-11-(4-acetylphenyl)-17-hydroxy-13-methyl-17-prop-1-ynyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B10771418.png)
![[(2R,3R,4R,5R,6S,7S,8R,13R,14R,16S,17S,18R)-8-acetyloxy-11-ethyl-5,7,14-trihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B10771420.png)

![N-(4-{5-[3-chloro-4-(trifluoromethoxy)phenyl]-1,3,4-oxadiazol-2-yl}butyl)-4-(1,8-naphthyridin-2-yl)butanamide](/img/structure/B10771445.png)
![(2S)-N-[(1R)-1-[4-(2,4-dimethoxyphenyl)-5-(3-ethylindol-1-yl)-1,2,4-triazol-3-yl]-2-(1H-indol-3-yl)ethyl]pyrrolidine-2-carboxamide](/img/structure/B10771457.png)

![3-Fluoro-5-[5-(4-methyl-1H-imidazol-2-yl)-tetrazol-2-yl]-benzonitrile](/img/structure/B10771472.png)
![5-(4-Cyano-3-methylphenyl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}pyridine-3-carbonitrile](/img/structure/B10771496.png)
![(1r,3s,4s,5r)-3-(4-Amino-3-Fluoro-5-{[(2r)-1,1,1-Trifluoro-3-Methoxypropan-2-Yl]oxy}benzyl)-5-[(3-Tert-Butylbenzyl)amino]tetrahydro-2h-Thiopyran-4-Ol 1-Oxide](/img/structure/B10771497.png)